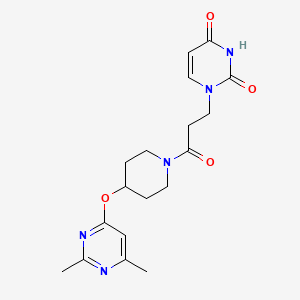
1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant relevance in the fields of chemistry and biology
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions. These steps typically begin with the preparation of 2,6-dimethylpyrimidin-4-ol, which is then coupled with 4-(3-oxopropyl)pyrimidine-2,4(1H,3H)-dione via an ether bond formation. Reaction conditions often require the use of specific solvents and catalysts to ensure optimal yield and purity.
Industrial production methods: Industrial production of this compound might employ continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems can ensure consistent quality and reduce the need for manual intervention, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of reactions: 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: For oxidation, common reagents like potassium permanganate or chromium trioxide may be used. Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may utilize halides or other nucleophiles under controlled conditions.
Major products: The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation might yield various oxidized derivatives, while reduction could lead to the formation of different alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is extensively researched for its potential applications in chemistry, biology, medicine, and industry. It has shown promise as an intermediate in the synthesis of pharmaceuticals, serving as a precursor for various drugs. In biology, it is studied for its interactions with biological targets, potentially leading to new therapeutic agents. Its industrial applications include use as a building block for complex organic synthesis, offering pathways to novel materials and chemicals.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. The precise mechanism of action often involves binding to enzymes or receptors, altering their function. These interactions can lead to various biological effects, making the compound a valuable tool in drug development and biochemical research.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structure and functional groups Similar compounds might include other pyrimidine derivatives or piperidine-based molecules
Propiedades
IUPAC Name |
1-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12-11-16(20-13(2)19-12)27-14-3-7-22(8-4-14)17(25)6-10-23-9-5-15(24)21-18(23)26/h5,9,11,14H,3-4,6-8,10H2,1-2H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRIAHAYDQNNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














